

Comprehensive Technical Guide: Avotaciclib (BEY1107) - A Selective CDK1 Inhibitor in Oncology Development

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Drug Overview and Mechanism of Action

Avotaciclib (development codes BEY1107 and BEY-1107) is an investigational small molecule inhibitor that specifically targets **cyclin-dependent kinase 1 (CDK1)**, a crucial regulator of cell cycle progression. With the chemical name **2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol** and molecular formula $C_{13}H_{11}N_7O$, **Avotaciclib** represents a novel approach in cancer therapeutics by focusing on selective CDK1 inhibition rather than the broader CDK targeting characteristic of earlier developmental candidates [1] [2]. The drug exists in multiple salt forms, including **Avotaciclib trihydrochloride** (CAS: 1983984-01-5) which has a molecular weight of 390.66 and demonstrates improved solubility profiles with approximately 78 mg/mL solubility in aqueous solutions [3].

The **primary mechanism of action** involves potent and selective inhibition of CDK1, a serine/threonine kinase that serves as a master regulator of mitotic entry and progression in eukaryotic cells. CDK1 forms complexes with cyclin B1 to drive the **G2/M phase transition**, representing the final checkpoint before cell division [4] [5]. Unlike CDK4/6 inhibitors such as palbociclib and abemaciclib which primarily affect the G1/S transition, **Avotaciclib's** targeting of CDK1 allows it to potentially address cancers with specific vulnerabilities in mitotic regulation [6]. Preclinical evidence indicates that **Avotaciclib** exerts **anti-**

proliferative effects through cell cycle arrest and induces **apoptosis** in various tumor models, particularly showing promise in pancreatic cancer and non-small cell lung cancer (NSCLC) [3] [2].

Quantitative Profiling and Pharmacological Characterization

Biochemical and Pharmacological Profile

Avotaciclilb demonstrates favorable drug-like properties based on extensive preclinical characterization. The compound is administered orally, indicating good **gastrointestinal absorption** characteristics, though specific pharmacokinetic parameters including volume of distribution, protein binding, and elimination half-life remain under investigation in ongoing clinical trials [1] [2]. The compound follows Lipinski's Rule of Five with a molecular weight of 281.27 (free base) and exhibits calculated physicochemical properties that suggest good bioavailability, including a polar surface area of 136.72 Å² and moderate lipophilicity (logP ≈ 1.16) [1].

Table 1: Physicochemical and Biochemical Properties of **Avotaciclilb**

Property	Value	Reference
Molecular Weight (Free Base)	281.27 g/mol	[2]
Molecular Formula	C~13~H~11~N~7~O	[1]
CAS Number (Free Base)	1983983-41-0	[2]
CDK1 Inhibition	Potent inhibitor (IC~50~ not specified)	[3]
Solubility (Trihydrochloride)	78 mg/mL in water	[3]
Solubility (Free Base)	100 mg/mL in DMSO	[2]
Rule of Five Compliance	Yes	[1]

In vitro assessments demonstrate that **Avotaciclib** effectively **inhibits tumor cell proliferation** across multiple cancer models. In radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, and H1869R), **Avotaciclib** treatment resulted in **dose-dependent reduction of cell viability** with EC_{50} values ranging from 0.580 to 0.918 μM after 48 hours of exposure [2]. The compound shows enhanced activity when combined with other targeted agents such as PV-1019, suggesting potential for **synergistic combinations** in clinical settings [2].

CDK1 Expression Patterns in Human Cancers

CDK1 overexpression represents a common feature across multiple cancer types, making it an attractive therapeutic target. Analysis of The Cancer Genome Atlas (TCGA) data reveals that CDK1 expression is **significantly elevated** in 17 out of 24 (70.8%) cancer types compared to normal tissues [5]. Furthermore, high CDK1 expression correlates with **poor survival outcomes** in 11 out of 32 (34.4%) cancer types, establishing its significance as both a biomarker and therapeutic target [5]. In epithelial ovarian cancer (EOC), which represents one of the most lethal gynecological malignancies, CDK1 emerges as a **central hub gene** with strong association to poor prognosis and involvement in critical oncogenic pathways [4].

Table 2: CDK1 Expression and Clinical Significance Across Cancers

Cancer Type	CDK1 Expression (vs. Normal)	Association with Survival	References
Epithelial Ovarian Cancer	Significantly upregulated	Strong correlation with poor prognosis	[4]
Multiple Cancers (TCGA)	Elevated in 70.8% of cancers	Poor survival in 34.4% of cancers	[5]
Non-Small Cell Lung Cancer	Not specified	Not specified	[2]
Pancreatic Cancer	Not specified	Not specified	[3]

Clinical Development and Trial Status

Ongoing Clinical Investigations

Avotacicl is currently under investigation in several early-phase clinical trials, reflecting its emerging profile as a candidate for targeted cancer therapy. The **primary clinical trial** evaluating **Avotacicl** is listed under the identifier **NCT03579836**, which assesses both monotherapy and combination with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1]. This trial represents a logical focus given the high unmet need in pancreatic cancer and preclinical evidence supporting CDK1 inhibition in this malignancy.

Additional clinical investigations are recruiting patients across multiple cancer types, reflecting the potential broad applicability of CDK1 inhibition. Current trial activities include:

- **Glioblastoma Multiforme (GBM)**: Investigating **Avotacicl** in patients with this aggressive primary brain tumor [1]
- **Metastatic Colorectal Cancer (CRC)**: Evaluating efficacy in advanced colorectal malignancies [1]
- **Locally Advanced Pancreatic Cancer**: Focusing on patients with non-metastatic but surgically inoperable disease [1]

The **developmental status** of **Avotacicl** remains in the investigational stage, with no regulatory approvals granted to date. The drug is classified as a "small molecule" and carries "Investigational" status across all databases [1]. The ongoing trials are primarily Phase I studies designed to establish safety profiles, determine maximum tolerated doses, and gather preliminary efficacy data.

Comparative Clinical Development of CDK Inhibitors

The development landscape for CDK inhibitors has expanded significantly, with multiple agents targeting different components of the CDK family. **Abemacicl**, a CDK4/6 inhibitor, received FDA approval for breast cancer and demonstrates the clinical potential of cell cycle-targeted therapies [6]. Unlike **Avotacicl**'s focus on CDK1, abemacicl primarily targets **CDK4 and CDK6**, resulting in distinct therapeutic applications focused on the G1/S transition rather than mitotic entry [6].

Table 3: Clinical Status of CDK Inhibitors

Drug Name	Primary Targets	Development Status	Key Indications
Avotaciclib	CDK1	Phase I Clinical Trials	Pancreatic cancer, NSCLC, Glioblastoma
Abemaciclib	CDK4/6	FDA Approved	Breast cancer
Palbociclib	CDK4/6	FDA Approved	Breast cancer
Other CDK1 inhibitors	CDK1 (and others)	Preclinical/Early Clinical	Various cancers

Research into **CDK1-specific inhibition** represents an important evolution in targeting cell cycle regulation, potentially offering advantages in cancers resistant to CDK4/6 inhibition or those with specific dependencies on mitotic progression. The **investigational approach** of targeting CDK1 is supported by evidence that CDK1 can partially compensate for CDK4/6 inhibition in some settings, suggesting that direct CDK1 targeting may overcome certain resistance mechanisms [5].

Therapeutic Rationale and Scientific Foundation

CDK1 Biology in Oncogenesis

Cyclin-dependent kinase 1 (CDK1) stands as the only essential CDK in mammals, playing non-redundant roles in controlling the **G2/M phase transition** and mitotic progression [5]. The kinase functions as a master regulator of mitosis, controlling multiple aspects of cell division including **chromosome condensation**, **nuclear envelope breakdown**, **spindle assembly**, and **cytokinesis** [5]. CDK1 activation requires binding to **cyclin B1** and phosphorylation/dephosphorylation events at specific residues (Thr161, Thr14, and Tyr15) mediated by CDK7 and CDC25 phosphatases, respectively [5].

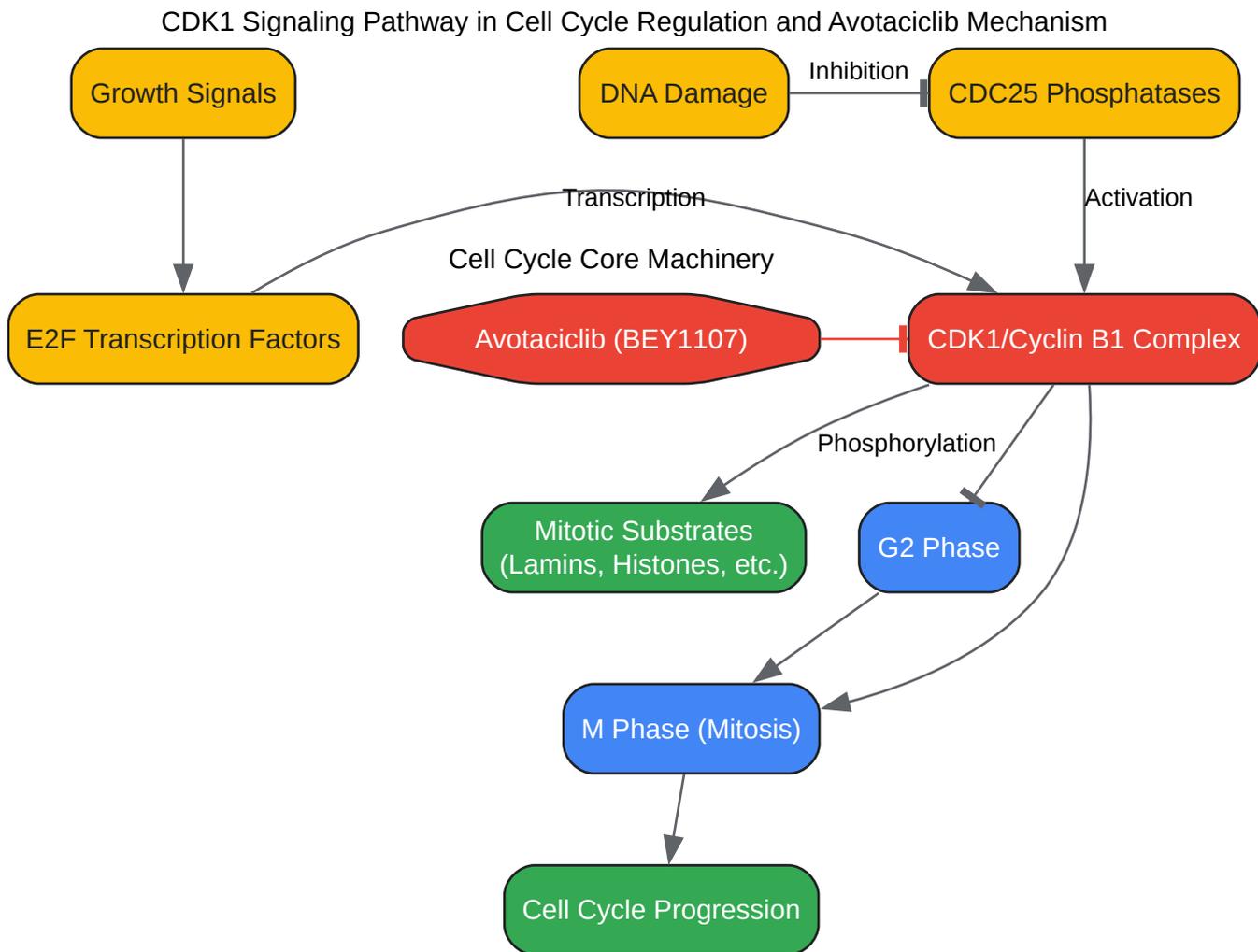
In cancer cells, **CDK1 dysregulation** contributes directly to uncontrolled proliferation and genomic instability. Multiple oncogenic signaling pathways converge on CDK1 regulation, making it a central node in tumor cell cycle control. Upstream regulators of CDK1 include:

- **E2F transcription factors** (E2F1, E2F2, E2F3) that enhance CDK1 transcription by binding to its promoter [5]
- **CDC25 phosphatases** (CDC25A, B, C) that activate CDK1 by removing inhibitory phosphate groups [5]
- **AURKA (Aurora A kinase)** that promotes CDK1 activity through multiple mechanisms [5]

The **critical dependence** of cancer cells on CDK1 function, combined with its frequent overexpression in malignancies, establishes a strong therapeutic rationale for targeted inhibition. Research indicates that CDK1 phosphorylation of its numerous substrates profoundly influences their function in tumorigenesis, with enrichment analyses demonstrating that CDK1-interacting proteins participate in **multiple oncogenic pathways** [5].

CDK1 Signaling Pathway and Molecular Interactions

The following diagram illustrates the central role of CDK1 in cell cycle regulation and the mechanism of **Avotaciclilb** inhibition:



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This pathway illustrates how **CDK1 functions as the central driver** of the G2/M transition, integrating signals from multiple upstream regulators to control mitotic entry and progression. **Avotaciclilb directly targets** the CDK1/cyclin B1 complex, inhibiting its kinase activity and preventing cell cycle progression.

Experimental Protocols and Research Applications

In Vitro Anti-Proliferative Assay Protocol

The **anti-proliferative activity** of **Avotaciclub** is routinely evaluated using standardized cell viability assays in cancer cell lines. The following protocol details the methodology for assessing concentration-dependent effects:

- **Cell Preparation:** Plate radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) or other relevant cancer models in 96-well plates at a density of $3\text{-}5 \times 10^3$ cells per well in appropriate complete medium. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂) [2].
- **Compound Treatment:** Prepare a **dilution series** of **Avotaciclub** in DMSO, typically ranging from 0.1 μM to 64 μM, with serial dilutions at 1:2 or 1:3 ratios. Add compounds to cells in triplicate, including vehicle controls (DMSO at equivalent concentration, typically <0.1%). Incubate cells with compounds for 48 hours [2].
- **Viability Assessment:** After the incubation period, assess cell viability using standardized methods such as MTT, MTS, or CellTiter-Glo assays according to manufacturer protocols. Measure absorbance or luminescence using a plate reader and normalize values to vehicle-treated controls [2].
- **Data Analysis:** Calculate percentage viability relative to controls and determine **half-maximal effective concentration (EC₅₀)** values using nonlinear regression analysis (four-parameter logistic curve fitting) in software such as GraphPad Prism. Representative EC₅₀ values for **Avotaciclub** in radiotherapy-resistant NSCLC lines range from 0.580 to 0.918 μM [2].

For **combination studies** with other agents such as PV-1019, apply the second compound at fixed ratios relative to **Avotaciclub** concentrations and analyze data using combination index methods (Chou-Talalay) to assess synergistic, additive, or antagonistic effects [2].

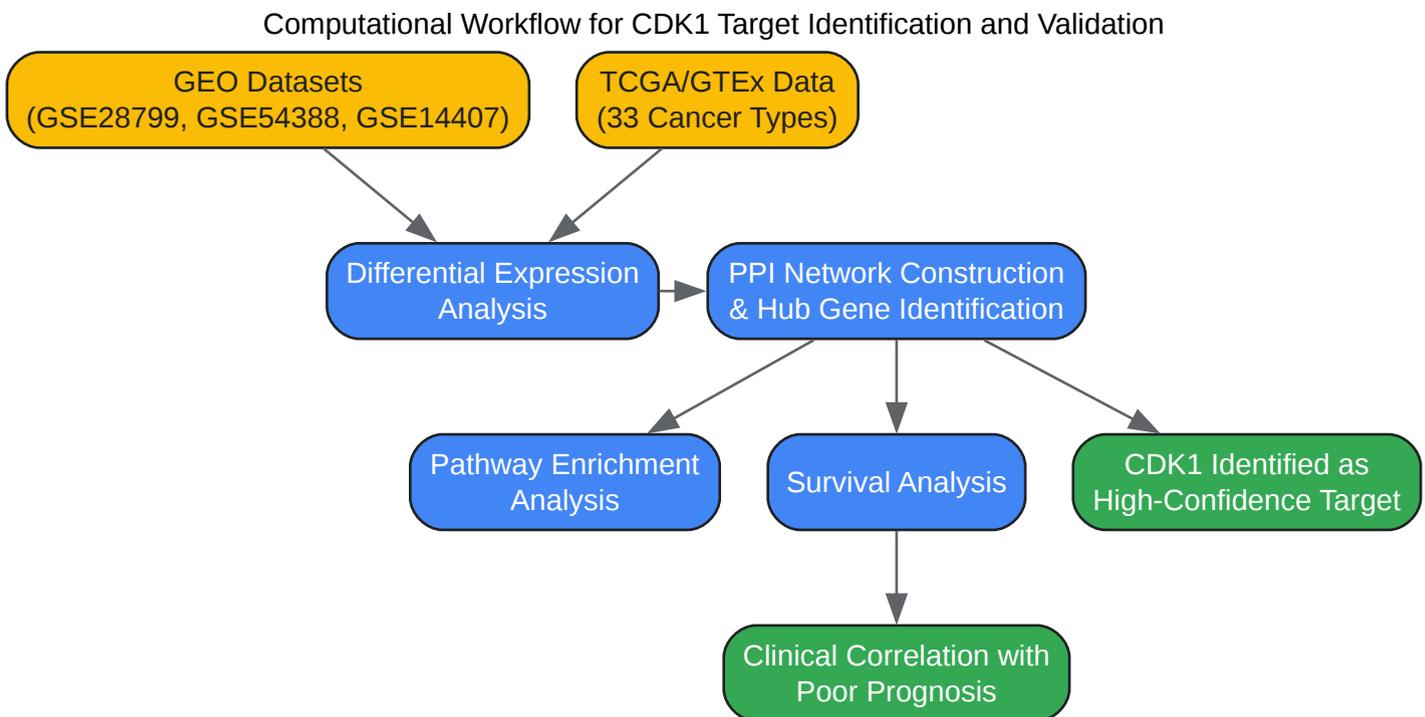
Computational Analysis of CDK1 in Cancer

Bioinformatic approaches provide valuable insights into CDK1 expression patterns and functional networks across cancer types. The following workflow outlines the integrated analytical pipeline:

- **Data Acquisition:** Download transcriptomic datasets from public repositories (e.g., GEO, TCGA). Relevant datasets for epithelial ovarian cancer include GSE28799, GSE54388, and GSE14407. For pan-cancer analysis, utilize TCGA and GTEx data encompassing 33 cancer types [4].

- **Differential Expression Analysis:** Identify differentially expressed genes (DEGs) using appropriate statistical methods (e.g., limma package in R). Apply filtering criteria of adjusted p-value (FDR) < 0.05 and $|\log_2 \text{fold change}| > 2$ for initial selection, with stricter thresholds ($|\log_2 \text{fold change}| > 4$) for visualization and prioritization [4].
- **Pathway and Network Analysis:** Perform protein-protein interaction (PPI) network analysis using STRING database and visualize networks in Cytoscape. Identify hub genes using topological measures (degree, betweenness centrality). Conduct pathway enrichment analysis using KEGG and GO databases to identify biological processes and pathways significantly associated with CDK1 and interacting partners [4] [5].
- **Survival Analysis:** Assess correlation between CDK1 expression and clinical outcomes using Kaplan-Meier analysis with log-rank tests. Divide patients into high and low expression groups based on median expression and generate survival curves [5].

The following diagram illustrates the computational workflow for identifying and validating CDK1 as a therapeutic target:



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This computational workflow has been instrumental in **establishing CDK1** as a high-confidence therapeutic target across multiple cancer types, particularly in epithelial ovarian cancer where it emerges as a central hub gene with strong association to poor prognosis [4].

Molecular Docking and Dynamics Protocols

Structure-based approaches provide insights into **Avotacilib** binding mechanisms and support rational drug design. The following protocol describes computational assessment of **Avotacilib**-CDK1 interactions:

- **Protein Preparation:** Obtain CDK1 crystal structure from Protein Data Bank (e.g., PDB ID 4YC6). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate protonation states using molecular modeling software (e.g., Maestro, MOE). Energy-minimize the structure using OPLS force field [4].
- **Ligand Preparation:** Generate **Avotacilib** 3D structure from SMILES string (OC1=CC=C(C2=NC(N)=NC=C2)N=C1C3=NC(N)=NC=C3). Perform geometry optimization using molecular mechanics or semi-empirical quantum mechanical methods (e.g., MMFF94 or PM3). Generate possible tautomers and protonation states at physiological pH [4] [2].
- **Molecular Docking:** Execute docking simulations using programs such as AutoDock Vina or Glide. Define the binding site around the ATP-binding cleft of CDK1. Use default parameters with increased sampling density. Run multiple independent docking simulations and cluster results based on binding pose similarity [4].
- **Molecular Dynamics (MD) Simulations:** Solvate the protein-ligand complex in explicit water model (e.g., TIP3P) using periodic boundary conditions. Neutralize system with ions and energy-minimize using steepest descent algorithm. Equilibrate system gradually increasing temperature to 310K under NVT and NPT ensembles. Production runs typically extend to 100+ nanoseconds with 2-fs time steps. Analyze trajectories for root mean square deviation (RMSD), binding interactions, and binding free energies using MM/PBSA or MM/GBSA methods [4].

These computational approaches have demonstrated that **Avotacilib forms stable interactions** with the CDK1 ATP-binding pocket, with binding modes characterized by specific hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity [4].

Conclusion and Future Perspectives

Avotaciclib represents a promising addition to the oncology therapeutic landscape as a **selective CDK1 inhibitor** with demonstrated preclinical activity in multiple cancer models, particularly pancreatic cancer and NSCLC. The strong biological rationale for targeting CDK1 in cancer—supported by its frequent overexpression, association with poor prognosis, and central role in mitotic regulation—provides a compelling foundation for continued clinical development [5] [3] [2].

The **ongoing clinical trials** will be crucial in establishing the safety profile, optimal dosing, and preliminary efficacy of **Avotaciclib** in patients. Particularly noteworthy is the investigation in pancreatic cancer, a malignancy with limited treatment options and high unmet need [1]. Future research directions should explore **predictive biomarkers** for patient selection, including CDK1 expression levels, mutational status of related pathway components, and functional signatures of CDK1 dependency.

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